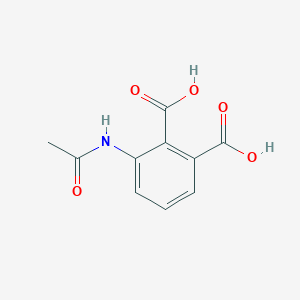

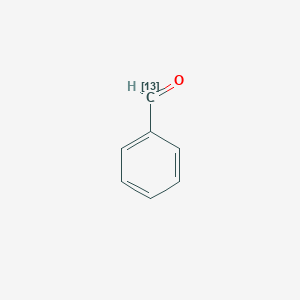

5-溴-3-氟苯-1,2-二醇

描述

Synthesis Analysis

The synthesis of related halogenated compounds involves multiple steps, starting from simple aromatic compounds. For instance, bromocyclohexadiene cis-diol, a related compound, was synthesized from bromobenzene using microbial oxidation with P. putida, followed by a selective introduction of fluorine using tetrabutylphosphoniumfluoride dihydrofluoride (TBPF-DF) . Another compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through a four-step reaction including nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was obtained from 3,4-dimethylbenzenamine via diazotization and bromination . These methods suggest that the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol would likely involve halogenation and controlled functionalization of an aromatic compound.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized by the presence of halogen atoms, which can significantly influence the physical and chemical properties of the molecule. For example, 1-Bromo-2,3,5,6-tetramethylbenzene exhibits two stable crystalline phases, with the crystal structure parameters determined by SXRD analysis and confirmed by X-ray diffraction . The molecular conformation and vibrational spectra of such compounds are often investigated theoretically using computational methods like DFT calculations, which show a high degree of agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of 5-Bromo-3-fluorobenzene-1,2-diol.

Chemical Reactions Analysis

The chemical reactions involving halogenated benzene derivatives are typically characterized by the reactivity of the halogen atoms. The papers describe the use of radical initiators such as azobisisobutyronitrile (AIBN) for bromination and the influence of factors like raw material rate, reaction time, and temperature on the reaction outcomes . These insights indicate that the reactivity of 5-Bromo-3-fluorobenzene-1,2-diol would be influenced by the presence of bromine and fluorine atoms, which could undergo various substitution reactions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-Bromo-3-fluorobenzene-1,2-diol, they do provide information on related compounds. For example, the presence of halogen atoms typically increases the density and boiling point of the compound . The spectroscopic analysis, such as Raman and FT-IR spectra, provides information on the vibrational modes of the molecules, which are essential for understanding the physical properties of the compound . The molecular frontiers orbitals (FMOS) calculation can also shed light on the charge transfer within the molecule, which is crucial for predicting its reactivity .

科学研究应用

-

Environmental Science and Pollution Research

- Halogenated phenols can be removed from water using biochar .

- The sorption capacity of biochar for halogenated phenols is related to the surface area and carbon content of the biochar and the hydrophobicity of halogenated phenols .

- Some biochars are good candidates for removal of halogenated phenols from water and soil .

-

Chemical Synthesis

-

Flame Retardants

-

Synthetic Biology and Chemistry

- Halogenases, which are enzymes that can introduce halogen atoms into organic compounds, have been used to tune the bioactivity, bioavailability, and reactivity of compounds .

- This opens up opportunities for selective C–H functionalisation .

- Halogen incorporation may be used to enhance stability, and increase lipophilicity which in turn can influence bioavailability and modulate compound bioactivity .

-

Environmental Degradation

- Halogenated phenols can be degraded by reactions with ˙OH radicals .

- The degradation mechanism and kinetics of halogenated phenols initiated by ˙OH radicals in the gas phase and on TiO2 cluster surfaces have been investigated .

- This work provides new insights into halogenated aromatic atmospheric chemistry and nanoscale TiO2 photocatalysis in air or wastewater management .

-

Pharmaceuticals and Agrochemicals

-

Anaerobic Digestion

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

5-bromo-3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMLYGHAJRXVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468877 | |

| Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluorobenzene-1,2-diol | |

CAS RN |

876861-29-9 | |

| Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)